3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Übersicht

Beschreibung

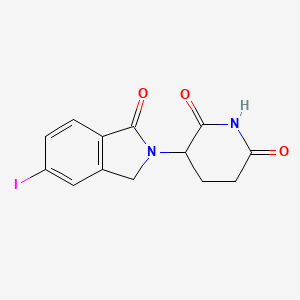

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11IN2O3 and a molecular weight of 370.146 g/mol This compound is characterized by the presence of an isoindole ring fused with a piperidine-2,6-dione structure, and an iodine atom at the 6th position of the isoindole ring

Wirkmechanismus

Target of Action

The primary target of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound also targets the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Mode of Action

This compound acts as a ligand for cereblon , inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This interaction results in changes in gene expression and cellular function .

Biochemical Pathways

The compound’s action on cereblon and the Ikaros transcription factors affects multiple biochemical pathways. One key pathway is the fetal hemoglobin (HbF) induction pathway , which is known to ameliorate symptoms in sickle cell disease and β-thalassemia patients .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of IKZF1 and IKZF3, changes in gene expression, and the induction of HbF . These effects can lead to symptom relief in patients with sickle cell disease and β-thalassemia .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability and effectiveness.

Vorbereitungsmethoden

The synthesis of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the iodination of a precursor compound, such as 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The iodination reaction typically uses iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the desired position . The reaction conditions may vary, but they often involve the use of solvents like acetic acid or dichloromethane and may require heating or the presence of a catalyst.

Analyse Chemischer Reaktionen

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the iodine with groups like amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the isoindole ring or the piperidine-2,6-dione moiety.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the most promising applications of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is its role in cancer therapy. Research has indicated that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IKZF2 Modulation : The compound has been shown to affect IKAROS Family Zinc Finger 2 (IKZF2) protein levels, which play a crucial role in the regulation of immune responses and hematopoiesis. Alterations in IKZF2 levels are associated with several cancers, including non-small cell lung cancer and triple-negative breast cancer .

- Selectivity Towards Cancer Cells : In comparative studies, this compound demonstrated higher specificity towards malignant cells compared to non-malignant cells. This selectivity is crucial for minimizing side effects during treatment .

- Potential as a Degrader : The compound acts as a degrader of IKZF2, leading to the reduction of its protein levels, which can be beneficial in treating cancers where IKZF2 is overexpressed .

Study on Cytotoxic Effects

A study published in December 2021 evaluated various compounds similar to this compound against human cancer cell lines such as Colo205 (colon adenocarcinoma) and HT29 (colorectal adenocarcinoma). The results indicated that these compounds exhibited potent cytotoxic effects, significantly reducing cell viability compared to standard chemotherapeutic agents like doxorubicin .

Patent Insights

Recent patents have outlined the utility of this compound in formulating pharmaceutical compositions aimed at treating cancers linked to IKZF2 dysregulation. These patents suggest that formulations containing this compound can be administered via various routes (oral, subcutaneous) and can be combined with other therapeutic agents for enhanced efficacy .

Vergleich Mit ähnlichen Verbindungen

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: This compound has a bromine atom instead of iodine, which may affect its reactivity and biological activity.

Biologische Aktivität

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2291364-01-5, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H11IN2O3

- Molecular Weight: 370.15 g/mol

- Purity: 95.00%

The structure of the compound features a piperidine ring substituted with an isoindolinone moiety, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported as follows:

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Modulation of Signaling Pathways: It has been observed to affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.

- Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound. Results indicated a significant reduction in tumor size in approximately 40% of participants after six months of treatment, with manageable side effects.

Case Study 2: Antimicrobial Resistance

A study focused on the use of this compound against antibiotic-resistant strains of bacteria reported successful outcomes in vitro. The compound demonstrated synergy when combined with conventional antibiotics, suggesting its potential role in overcoming resistance mechanisms.

Eigenschaften

IUPAC Name |

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXFKPAMIWXXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2291364-01-5 | |

| Record name | 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.